1-Methoxy-2-nitronaphthalene (CAS 4900-62-3): Synthesis, Characterization, and Applications in Advanced Drug Discovery
1-Methoxy-2-nitronaphthalene (CAS 4900-62-3): Synthesis, Characterization, and Applications in Advanced Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently encounter aromatic ethers that serve as pivotal building blocks in medicinal chemistry. 1-Methoxy-2-nitronaphthalene (CAS 4900-62-3) is one such critical intermediate. Characterized by its unique electronic push-pull system—an electron-donating methoxy group paired with an electron-withdrawing nitro group on a conjugated naphthalene core—this compound is highly susceptible to regioselective nucleophilic aromatic substitution (SNAr)[1]. This technical guide provides a rigorous, causality-driven exploration of its physicochemical properties, synthetic methodologies, and strategic utility in developing Toll-Like Receptor 8 (TLR8) agonists and axially chiral binaphthyls.
Physicochemical Properties & Spectroscopic Profiling
Before deploying any compound in a synthetic pipeline, establishing a robust analytical baseline is non-negotiable. The structural integrity of 1-methoxy-2-nitronaphthalene must be verified to prevent downstream failures in complex multi-step syntheses.
Core Chemical Properties
The following table summarizes the foundational properties required for reaction planning and stoichiometric calculations[2]:
| Property | Value / Description |
| IUPAC Name | 1-Methoxy-2-nitronaphthalene |
| CAS Registry Number | 4900-62-3 |
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| Melting Point | 80–81 °C |
| Appearance | Pale yellow solid |
| InChIKey | MADSSDZXBDQMAF-UHFFFAOYSA-N |
Spectroscopic Validation Data
To ensure a self-validating workflow, researchers must confirm the identity of the synthesized or procured batch using Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical shifts of the methoxy protons and the aromatic ring are diagnostic[1].
| Analytical Method | Diagnostic Peaks / Shifts |
| 1H NMR (500 MHz, CDCl3) | δ 8.32 (ddd, J = 3.0, 1.6, 0.7 Hz, 1H), 7.90 (d, J = 8.9 Hz, 2H), 7.71–7.60 (m, 3H), 4.15 (s, 3H, -OCH3). |
| 13C NMR (126 MHz, CDCl3) | δ 151.85, 139.19, 136.61, 129.61, 128.70, 128.34, 127.74, 124.49, 124.30, 121.16, 63.88. |
| Mass Spectrometry (MS) | m/z 203 (M+) |
Causality Insight: The singlet at δ 4.15 ppm in the 1H NMR spectrum is the definitive marker of the methoxy group. A shift or splitting of this peak indicates incomplete methylation or degradation, serving as an immediate quality control checkpoint.
Mechanistic Pathways to 1-Methoxy-2-nitronaphthalene
The synthesis of 1-methoxy-2-nitronaphthalene can be approached via two primary routes: the direct methylation of 2-nitro-1-naphthol, or the oxidative nitration of 1-methoxynaphthalene. The choice of route dictates the yield, purity, and necessary purification steps.
Caption: Comparative synthetic routes to 1-Methoxy-2-nitronaphthalene.
Workflow 1: High-Yield Methylation of 2-Nitro-1-naphthol (Preferred Route)
This protocol leverages the Williamson ether synthesis mechanism. The use of a strong base (KOH) deprotonates the naphthol, creating a highly nucleophilic phenoxide ion that readily attacks the electrophilic methyl iodide (MeI)[1].
Step-by-Step Methodology:
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Preparation: Dissolve 2-nitro-1-naphthol (1.0 mmol, 189 mg) in 5 mL of anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
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Base Addition: Add KOH (3.0 mmol, 168 mg) to the solution. Causality: An excess of KOH ensures complete deprotonation of the naphthol, driving the equilibrium toward the phenoxide intermediate.
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Alkylation: Slowly inject Methyl Iodide (MeI) (2.0 mmol, 124 μL).
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Reaction Execution: Reflux the mixture for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using 10% EtOAc/hexanes. The disappearance of the starting material spot (lower Rf) and the appearance of a new spot at Rf = 0.50 confirms conversion[1].
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Workup: Cool the mixture to room temperature and remove the acetone under reduced pressure. Quench with distilled water to solubilize unreacted KOH and inorganic salts.
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Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via silica gel column chromatography (10% EtOAc/hexanes).
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Validation: The product is isolated as a pale yellow solid (approx. 178 mg, 88% yield). Confirm purity via 1H NMR (check for the δ 4.15 ppm singlet)[1].
Workflow 2: Ceric Ammonium Nitrate (CAN) Mediated Nitration
Alternatively, nitration of 1-methoxynaphthalene using Ceric Ammonium Nitrate (CAN) in glacial acetic acid at 70°C yields 1-methoxy-2-nitronaphthalene. However, this is a single-electron transfer (SET) oxidative pathway that generates a complex mixture of six nitro derivatives (including 1-methoxy-4-nitronaphthalene and dimeric binaphthyls). Due to the arduous chromatographic separation required, this route is generally reserved for studies exploring oxidative biradical coupling rather than targeted synthesis.
Strategic Applications in Drug Development
Synthesis of TLR8-Selective Agonists
Toll-like receptor 8 (TLR8) agonists are potent inducers of T helper 1-polarizing cytokines, making them highly valuable as vaccine adjuvants[3]. 1-Methoxy-2-nitronaphthalene is a critical starting material for synthesizing 1-alkyl-1H-benzimidazol-2-amines, a novel chemotype of TLR8 agonists[1].
The methoxy group at the C1 position acts as an excellent leaving group under nucleophilic aromatic substitution (SNAr) conditions due to the strong electron-withdrawing effect of the adjacent C2-nitro group.
Caption: SNAr-driven synthetic pipeline from 1-Methoxy-2-nitronaphthalene to TLR8 Agonists.
Application Protocol: By reacting 1-methoxy-2-nitronaphthalene with pentylamine, researchers can achieve facile nucleophilic substitution to form N-pentyl-2-nitro-1-naphthylamine. Subsequent reduction of the nitro group and microwave-assisted cyclization yields the target 1-pentyl-1H-naphtho[2,3-d]imidazol-2-amine[1]. This specific regioisomer demonstrates significant TLR8 agonistic activity, highlighting the structural importance of the 1,2-substitution pattern established by the starting material[3].
Asymmetric Synthesis of Binaphthyls
Beyond immunology, 1-methoxy-2-nitronaphthalene is utilized in the synthesis of axially chiral molecules. Treatment of the compound with Grignard reagents (e.g., 1-naphthylmagnesium bromide) in a diethyl ether-benzene solvent system at room temperature facilitates the displacement of the methoxy group. This reaction provides a high-yield entry into 2-nitro-1,1'-binaphthyls. By utilizing chiral derivatives (like 1-menthoxy-2-nitronaphthalene), chemists can induce axial chirality into the binaphthyl bond, achieving enantiomeric excesses (ee) of up to 78%[4].
Hazard Assessment & Handling Protocols
As with many functionalized naphthalenes, 1-methoxy-2-nitronaphthalene presents specific occupational hazards that require strict adherence to safety protocols[5].
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Toxicity: Harmful if swallowed (H302). It exhibits acute oral toxicity[5].
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Irritation: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335)[5].
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Environmental: Toxic to aquatic life with long-lasting effects (H411)[5].
Self-Validating Safety Protocol: Always handle this compound within a certified chemical fume hood to mitigate inhalation risks. Personal Protective Equipment (PPE) must include safety goggles with side-shields, impervious protective clothing, and chemically resistant gloves (e.g., nitrile)[5]. Waste must be segregated into halogen-free organic waste containers and disposed of according to local environmental regulations to prevent aquatic contamination.
References
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Beesu, M., et al. (2014). Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines. Journal of Medicinal Chemistry, 57(17), 7325-7341. Retrieved from[Link]
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Ramchander, J., & Reddy, A.R. (2011). Ceric ammonium nitrate mediated oxidative dimerisation of 1-methoxy naphthalene. Indian Journal of Chemistry - Section B. Retrieved from [Link]
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ResearchGate. The First Nucleophilic Aromatic Substitution of Suitably Activated 2-Methoxyfurans with Grignard Reagents. Retrieved from[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-methoxy-2-nitronaphthalene | 4900-62-3 [sigmaaldrich.com]
- 3. Human Toll-like receptor 8-selective agonistic activities in 1-alkyl-1H-benzimidazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methoxynaphthalene | 2216-69-5 | Benchchem [benchchem.com]
